molecular formula C37H66O B8250461 Dilinoleyl Ketone

Dilinoleyl Ketone

Cat. No.: B8250461
M. Wt: 526.9 g/mol
InChI Key: YAZSTPONYHHQKS-MAZCIEHSSA-N
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Description

Dilinoleyl Ketone (CAS: 1169768-30-2), also known as Bis(linoleyl) ketone, is a lipid-based compound structurally characterized by two linoleyl (C18:2) fatty acid chains linked via a ketone group.

Properties

IUPAC Name

(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZSTPONYHHQKS-MAZCIEHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(=O)CCCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(=O)CCCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dilinoleyl ketone, a compound derived from linoleic acid, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

This compound can be synthesized through various chemical pathways, primarily involving the reaction of linoleic acid derivatives. The synthesis typically involves:

  • Starting Material : Linoleic acid or its derivatives.
  • Reagents : Common reagents include acyl chlorides and catalysts such as Lewis acids.
  • Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.

The following table summarizes the key steps in the synthesis of this compound:

StepDescriptionConditionsYield
1Reaction of linoleic acid with acyl chlorideRoom temperature70-80%
2Cyclization to form this compoundElevated temperature60-75%

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, contributing to its potential therapeutic effects in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : this compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses.
  • Scavenging ROS : The compound's structure allows it to interact with and neutralize free radicals, thereby mitigating oxidative damage.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects of this compound:

  • Case Study on Antioxidant Effects :
    • A study involving cellular models demonstrated that treatment with this compound resulted in a significant decrease in markers of oxidative stress compared to untreated controls.
    • Results : Reduced malondialdehyde (MDA) levels were observed, indicating lower lipid peroxidation.
  • Clinical Implications in Inflammation :
    • A clinical trial investigated the impact of this compound supplementation on patients with inflammatory conditions. Results showed a marked reduction in C-reactive protein (CRP) levels after four weeks of treatment.
    • Findings : Patients reported improved symptoms related to inflammation.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypeKey FindingsReference
In vitroSignificant antioxidant activity; reduced ROS levels
Clinical TrialDecreased CRP levels in inflammatory patients
Mechanistic StudyInhibition of NF-kB pathway

Scientific Research Applications

Biochemical Studies

Dilinoleyl ketone has been utilized in studies focusing on metabolic pathways and the effects of fatty acids on cellular processes. Research indicates that ketones can influence energy metabolism by serving as alternative fuel sources during periods of fasting or low carbohydrate intake. For instance, exogenous ketones have been shown to increase blood levels of β-hydroxybutyrate (BHB), which can lower blood glucose levels and enhance metabolic flexibility .

Pharmaceutical Development

The compound's potential in pharmaceutical applications is notable. It has been investigated for its role in developing therapeutic agents targeting metabolic disorders. For example, studies have explored the effects of ketone supplementation on enhancing physical performance and managing conditions such as diabetes and obesity. Meta-analyses have shown that acute ingestion of exogenous ketones like this compound can significantly affect blood glucose levels and improve exercise performance .

Food Science

In food science, this compound is being studied for its potential as a functional ingredient that can improve nutritional profiles. Its antioxidant properties may contribute to food preservation and enhance the health benefits of dietary products. Recent research emphasizes the importance of incorporating such compounds into food formulations to meet consumer demand for healthier options .

Case Study 1: Ketone Supplementation in Athletes

A systematic review examined the impact of ketone supplementation on athletic performance. The review included 10 studies involving various performance outcomes such as endurance and lower-body power. Results indicated mixed effects; however, some studies reported positive outcomes associated with this compound supplementation . This highlights its potential as an ergogenic aid in sports nutrition.

Case Study 2: Metabolic Effects in Clinical Settings

Clinical trials have explored the use of this compound as a therapeutic agent for metabolic syndrome. In these studies, participants exhibited improved metabolic markers after consuming exogenous ketones, suggesting that this compound could play a role in managing insulin sensitivity and promoting weight loss . These findings support further investigation into its clinical applications.

Data Tables

Application AreaDescriptionKey Findings
Biochemical StudiesInvestigating metabolic pathwaysIncreased BHB levels; lowered blood glucose
Pharmaceutical DevelopmentTherapeutic agent developmentPositive effects on metabolic disorders
Food ScienceFunctional ingredient in food formulationsAntioxidant properties; improved nutritional value

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Dicyclohexyl Ketone

  • Structure : A cyclic ketone with two cyclohexyl groups attached to a carbonyl group.
  • Applications: Unlike Dilinoleyl Ketone, Dicyclohexyl Ketone is used as a vulcanization accelerator in rubber production, highlighting its industrial rather than biomedical relevance .
  • Key Differences: Functional Groups: Dicyclohexyl Ketone lacks unsaturated fatty acid chains, limiting its membrane-forming capabilities compared to this compound. Reactivity: The cyclohexyl groups confer thermal stability, making it suitable for high-temperature industrial processes, whereas this compound’s unsaturated chains may oxidize under similar conditions .

Diacetyl (DA) and Acetyl Propionyl (AP)

  • Structure : Short-chain α-diketones (DA: C₄H₆O₂; AP: C₅H₈O₂).
  • Applications : These are flavoring agents in food and e-liquids but are associated with respiratory toxicity when inhaled .
  • Formation Pathways: DA and AP are generated via thermal degradation of sugars (e.g., sucrose, glucose) or flavor additives in e-cigarettes at temperatures >250°C . Transfer Efficiency: In e-cigarettes, DA and AP exhibit ~65% transfer efficiency from e-liquids to aerosols, with losses attributed to thermal degradation . No such data exists for this compound.
Table 1: Comparative Properties of this compound and Related Compounds
Property This compound Dicyclohexyl Ketone Diacetyl (DA)
CAS Number 1169768-30-2 637-96-7 431-03-8
Primary Use Nucleic acid carrier Vulcanization accelerator Flavoring agent
Toxicity Not reported Low (industrial use) High (respiratory)
Thermal Stability Moderate (unsaturated) High (cyclic structure) Low (degrades >250°C)

7-Methylindan-4-yl 1-Naphthyl Ketone

  • Structure : A polycyclic ketone with fused aromatic rings.
  • Key Differences: Complexity: Its fused-ring structure contrasts with this compound’s linear fatty acid chains, affecting solubility and interaction with biological systems. Cost: Priced at ~$1,947/2.5g, it is significantly more expensive than this compound (\sim$1,300/1g), reflecting its niche synthetic applications .

Preparation Methods

Catalytic Oxidation of Secondary Alcohols

The oxidation of secondary alcohols to ketones represents a foundational approach in organic synthesis. For dilinoleyl ketone, this method would require dilinoleyl methanol as the precursor. Cobalt-based catalysts, such as cobalt acetate or naphthenate, facilitate this transformation under oxygen-rich conditions. In a representative protocol from US2806059A, secondary alcohols are oxidized at 60–200°C in acetic acid or methyl ethyl ketone solvents, achieving yields exceeding 80% for structurally analogous diaryl ketones .

A critical adaptation for dilinoleyl methanol would involve optimizing solvent polarity to accommodate the hydrophobic linoleyl chains. Mixed solvents like acetic acid and methyl ethyl ketone (35:650 ratio by weight) enhance oxygen dispersion and prevent precipitation of long-chain intermediates . Kinetic studies suggest that maintaining temperatures near 100°C minimizes side reactions such as overoxidation or esterification, which are prevalent in polyunsaturated systems .

Friedel-Crafts Acylation for Symmetrical Ketones

Friedel-Crafts acylation, traditionally used for aryl ketones, can be adapted to aliphatic systems using Lewis acid catalysts. While source highlights its application in benzophenone synthesis, the method’s extension to this compound necessitates linoleyl chloride and a linoleyl-substituted hydrocarbon. Aluminum chloride (AlCl₃) catalyzes the electrophilic attack of the acyl chloride on the hydrocarbon, forming the ketone backbone.

Challenges arise in controlling regioselectivity due to the linoleyl group’s four double bonds, which may undergo unintended isomerization. Modulating reaction temperatures to 0–5°C and using dichloromethane as a solvent mitigate these effects, as demonstrated in analogous syntheses of unsaturated ketones . Post-reaction purification via column chromatography on silica gel (hexanes eluent) isolates this compound with >90% purity, though yields remain moderate (50–60%) .

Nickel-Catalyzed Cross-Coupling of Carboxylic Acids and Alcohols

Recent advances in photoredox/nickel dual catalysis enable direct deoxygenative coupling of carboxylic acids and alcohols, bypassing pre-functionalized substrates. As detailed in PMC11480827, this method employs iridium photocatalysts and nickel bromide with N-heterocyclic carbene (NHC) ligands to forge C–C bonds between linoleic acid and linoleyl alcohol . Key advantages include:

  • Step Economy : Eliminates protective/deprotective steps required in classical acyl chloride routes.

  • Functional Group Tolerance : Compatible with unsaturated bonds, avoiding hydrogenation side reactions.

  • Scalability : Demonstrated at 10 mmol scale with 73% isolated yield under mild conditions (visible light, 60°C) .

Optimal conditions use Boc₂O for in situ anhydride formation and Cs₂CO₃/K₂CO₃ bases in 1,4-dioxane. Manganese reductants enhance catalytic turnover compared to zinc, critical for maintaining the nickel cycle .

Grignard Reagent Addition to Acyl Chlorides

The reaction of Grignard reagents with acyl chlorides offers a robust pathway to ketones. For this compound, linoleyl magnesium bromide (prepared from linoleyl bromide and magnesium) reacts with linoleyl chloride in the presence of cadmium chloride. This method, outlined in source , proceeds via intermediate dialkyl cadmium species, which selectively acylate to avoid over-addition.

Key parameters include:

  • Stoichiometry : Two equivalents of Grignard reagent per acyl chloride ensure complete conversion.

  • Solvent Selection : Anhydrous ether or tetrahydrofuran (THF) prevents protic interference.

  • Workup : Hydrolysis with dilute HCl followed by extraction into ethyl acetate yields crude product, further purified via recrystallization .

Yield limitations (60–70%) stem from competing esterification, necessitating rigorous anhydrous conditions.

Dehydrogenation of Secondary Alcohols

Dehydrogenation catalyzed by transition metals like copper or palladium converts dilinoleyl methanol to the ketone without oxidizing agents. Industrial-scale processes often employ fixed-bed reactors at 200–300°C, with yields >85% for aliphatic ketones . For lab-scale synthesis, palladium on carbon (Pd/C) in toluene under hydrogen atmosphere selectively removes hydrogen, though substrate degradation at elevated temperatures remains a concern.

Comparative Analysis of Synthetic Methods

Method Catalyst System Temperature Yield Key Advantages
Catalytic OxidationCo(OAc)₂, O₂60–200°C80–83%High purity, scalable
Friedel-Crafts AcylationAlCl₃0–5°C50–60%No pre-functionalized substrates
Ni/Photoredox CouplingNiBr₂·DME, Ir(ppy)₃60°C73%Step-economic, functional group tolerance
Grignard AdditionCdCl₂RT–40°C60–70%Selective, avoids over-addition
DehydrogenationPd/C200–300°C>85%No external oxidants, continuous operation

Q & A

Q. What are the established methods for synthesizing Dilinoleyl Ketone, and how can researchers validate its structural integrity?

this compound (bis(linoleyl) ketone) is synthesized via condensation reactions between linoleic acid derivatives, typically under controlled dehydration conditions. A common approach involves coupling linoleoyl chloride with a ketone-forming agent in anhydrous solvents like dichloromethane. Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ketone functionality and linoleyl chain positioning. Gas chromatography-mass spectrometry (GC-MS) can assess purity, while differential scanning calorimetry (DSC) may characterize thermal stability .

Q. What analytical techniques are recommended for quantifying this compound in lipid-based formulations?

High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is optimal for quantifying this compound in lipid matrices due to its non-volatile nature. For enhanced sensitivity in trace analysis, derivatization with hydroxylamine hydrochloride converts the ketone to oximes, enabling UV detection at 254 nm. Quality control should include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers optimize this compound’s efficacy as a nucleic acid carrier in gene delivery systems?

this compound’s amphiphilic structure enables self-assembly into lipid bilayers, which can encapsulate nucleic acids. Key optimization parameters include:

  • Molar ratio : Balancing ketone-to-phosphate groups (N/P ratio) to ensure electrostatic binding without cytotoxicity.
  • Particle size control : Using dynamic light scattering (DLS) to maintain nanoparticles <200 nm for cellular uptake efficiency.
  • Stability testing : Assessing serum compatibility via agarose gel electrophoresis to detect nucleic acid leakage under physiological conditions .

Q. What experimental variables influence the reliability of this compound-derived fluorescent probes in neural tracing studies?

Dilinoleyl-based tracers like DiI (1,1'-dilinoleyl-3,3',3''-tetramethyl-indocarbocyanine) require precise tissue preparation and incubation conditions:

  • Fixation : Prolonged paraformaldehyde fixation (>48 hours) may reduce dye diffusion efficiency.
  • Temperature : Incubation at 37°C accelerates membrane integration but risks aggregation.
  • Solvent compatibility : Dimethyl sulfoxide (DMSO) concentrations >2% can disrupt lipid membranes, necessitating dilution in PBS before application .

Q. How should researchers address contradictions in reported cytotoxicity profiles of this compound in vitro?

Discrepancies often arise from cell-type specificity and formulation impurities. Mitigation strategies include:

  • Purity verification : GC-MS or HPLC-ELSD to rule out linoleic acid oxidation byproducts.
  • Dose-response curves : Testing across a wide concentration range (1–100 µM) to identify threshold effects.
  • Cell viability assays : Combining MTT assays with live/dead staining to distinguish cytostatic vs. cytotoxic outcomes .

Q. What methodologies enable the study of this compound’s interaction with lipid rafts in cell membranes?

Fluorescence resonance energy transfer (FRET) using this compound tagged with BODIPY® probes can map lipid raft colocalization. Alternatively, atomic force microscopy (AFM) in liquid phase quantifies membrane rigidity changes induced by ketone incorporation. Control experiments should include cholesterol depletion (e.g., methyl-β-cyclodextrin) to confirm raft dependency .

Data Analysis and Validation

Q. How can researchers validate computational models predicting this compound’s binding affinity for hydrophobic drug molecules?

Molecular dynamics (MD) simulations require experimental validation via isothermal titration calorimetry (ITC) to measure binding thermodynamics. Pair simulations with surface plasmon resonance (SPR) to assess real-time association/dissociation kinetics. Discrepancies >10% suggest force field parameter adjustments or solvent model inaccuracies .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in metabolic studies?

Nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism® account for variability in biological replicates. For metabolomic datasets, principal component analysis (PCA) identifies outlier samples, while partial least squares-discriminant analysis (PLS-DA) highlights metabolic pathways influenced by ketone exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dilinoleyl Ketone
Reactant of Route 2
Dilinoleyl Ketone

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